

alpha-hemolysin structure and function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALPHA-HEMOLYSIN

Cat. No.: B1172582

[Get Quote](#)

An In-depth Technical Guide to the Structure and Function of Staphylococcal **Alpha-Hemolysin**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Staphylococcus aureus α -hemolysin (α -HL), also known as α -toxin, is a potent virulence factor and a canonical example of a β -barrel pore-forming toxin (β -PFT).^[1] Secreted as a water-soluble monomer, α -HL undergoes a series of conformational changes upon binding to susceptible host cell membranes, leading to the assembly of a heptameric transmembrane pore.^{[2][3]} This pore disrupts cellular integrity by causing leakage of ions and small molecules, ultimately leading to cell lysis and death.^[4] Its critical role in the pathogenesis of diseases such as necrotizing pneumonia and skin infections, coupled with its well-defined structure, makes α -HL a significant target for novel therapeutics and a valuable tool in biotechnology, including nanopore sequencing.^{[5][6][7]} This guide provides a comprehensive overview of the molecular structure, mechanism of action, pathogenic role, and key experimental methodologies associated with α -HL.

Molecular Structure

The structure of α -HL has been elucidated in both its monomeric and heptameric forms, revealing a sophisticated mechanism for its transition from a soluble to a membrane-inserted state.

The Water-Soluble Monomer

The α -HL monomer is a 33.2 kDa protein composed of 293 amino acids.^[8] Its structure is predominantly composed of β -strands organized into a β -sandwich "cap" domain and a "pre-stem" region that is poised for a major conformational change.^{[9][8]} A key feature of the monomer is the N-terminal amino latch, which helps maintain the pre-stem in a water-soluble conformation through interactions, including a critical hydrogen bond between Asp45 and Tyr118.^[9] This soluble form is stable in aqueous solution and represents the initial state of the toxin before encountering a target membrane.^[2]

The Heptameric Pore

Upon binding to a target membrane, seven α -HL monomers oligomerize to form a stable, mushroom-shaped heptameric complex.^{[3][5]} This structure has a total length of 100 Å and a diameter of up to 100 Å.^[10] The heptamer consists of three distinct domains:

- Cap Domain: Located on the extracellular side, this large domain is formed by the β -sandwiches of the seven protomers.
- Rim Domain: Protruding from the cap, this domain interacts with the phospholipid head groups of the cell membrane.^[11]
- Stem Domain (β -barrel): This is the transmembrane channel itself. It is a 14-stranded β -barrel, with each of the seven monomers contributing a two-stranded β -hairpin.^{[8][12]} The stem has a hydrophobic exterior that interacts favorably with the lipid acyl chains of the bilayer and a hydrophilic interior that forms the aqueous pore.^[5]

The transition from monomer to heptamer involves a dramatic refolding of the pre-stem region, which extends to form the transmembrane β -barrel.^[8]

Quantitative Data: Structural and Functional Parameters

The physical and electrical properties of the α -HL pore have been extensively characterized.

Table 1: Structural and Physical Properties of α -Hemolysin

Parameter	Value	Reference
Monomer Molecular Weight	33.2 kDa	[8]
Heptamer Molecular Weight	~232.4 kDa	[10]
Pore Internal Diameter	14 Å (1.4 nm) to 26 Å (2.6 nm)	[12] [13]
Limiting Aperture Diameter	~15 Å (1.5 nm)	[14]
Transmembrane Stem Height	~28 Å (2.8 nm)	[5]
Total Heptamer Height	~100 Å (10 nm)	[10]

| Molecular Weight Cutoff | < 2-3 kDa |[\[4\]](#)[\[12\]](#) |

Table 2: Electrophysiological Properties of the α -Hemolysin Pore

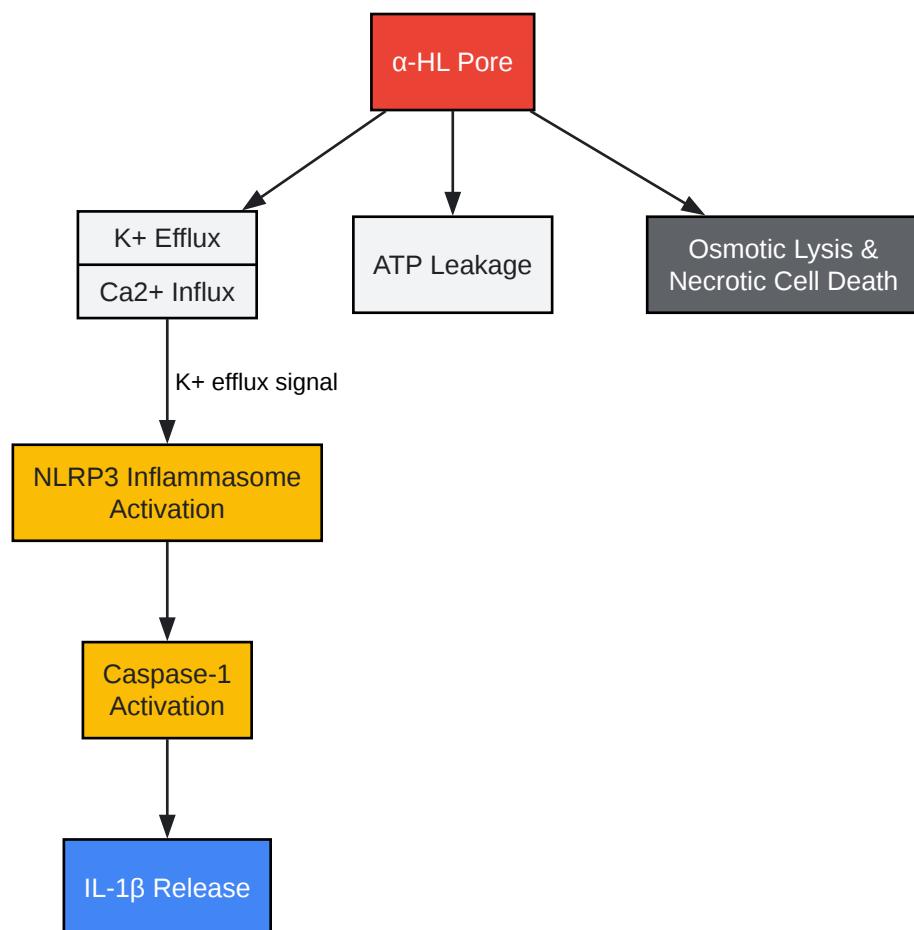
Condition	Conductance (nS)	Reference
1 M KCl, +100 mV	~1.0	[15]
1 M KCl, pH 7.4	~1.0	
0.1 M KCl, +100 mV, in DPhPC membrane	~0.8	[16]
0.1 M KCl, +100 mV, in DPhPS membrane	~0.6	[16]
1 M LiCl, pH 7.4	~0.6	

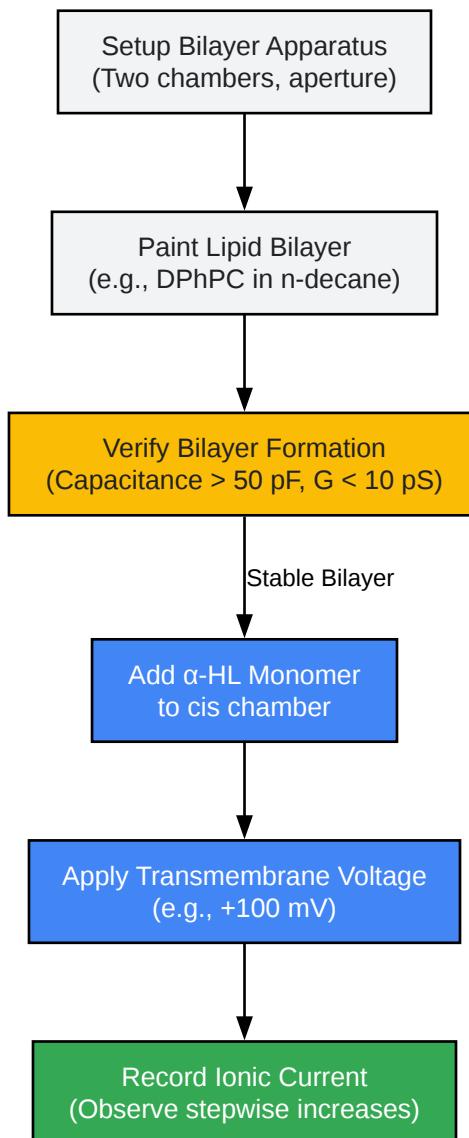
| 1 M CsCl, pH 7.4 | ~1.3 | |

Note: Conductance is voltage-dependent and varies with the type and concentration of electrolyte as well as the lipid composition of the membrane.[\[16\]](#)[\[17\]](#) The channel exhibits weak anion selectivity at neutral pH.[\[10\]](#)

Mechanism of Pore Formation

The assembly of the α -HL pore is a multi-step process involving sequential binding, oligomerization, and insertion events.


[Click to download full resolution via product page](#)


Caption: The step-wise assembly pathway of the α -hemolysin pore.

- **Secretion and Binding:** *S. aureus* secretes α -HL as a soluble monomer.[9] The monomer diffuses to a target cell and binds to the membrane. While a specific high-affinity protein receptor, ADAM10, has been identified, α -HL can also spontaneously assemble on artificial lipid bilayers, particularly those rich in phosphocholine (PC) or sphingomyelin.[7][11][12] The initial interaction is mediated by the rim domain.
- **Oligomerization (Prepore Formation):** Once bound to the membrane, monomers undergo lateral diffusion and oligomerize into a non-lytic heptameric "prepore" intermediate.[18][19] In this state, the cap and rim domains are fully assembled, but the stem-forming region has not yet inserted into the lipid bilayer.[9]
- **Insertion and Pore Formation:** The transition from prepore to the final pore is the rate-limiting and irreversible step. It is triggered by a series of conformational changes, initiated by the release of the N-terminal amino latch, which disrupts a key hydrogen bond (Asp45-Tyr118) holding the prestem in place.[19] This allows the seven β -hairpins (one from each monomer) to unfold and insert into the hydrophobic core of the membrane, forming the stable, transmembrane β -barrel.[19]

Role in Pathogenesis

The formation of α -HL pores is a primary mechanism of host cell injury and a critical contributor to *S. aureus* virulence.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. *Staphylococcus aureus α-Toxin: Nearly a Century of Intrigue* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of the alpha-hemolysin monomer from *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Pore forming toxin, α -hemolysin - Proteopedia, life in 3D [proteopedia.org]
- 6. *Staphylococcus aureus* α -Hemolysin Mediates Virulence in a Murine Model of Severe Pneumonia Through Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for pore-forming mechanism of staphylococcal α -hemolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion Permeation through the α -Hemolysin Channel: Theoretical Studies Based on Brownian Dynamics and Poisson-Nernst-Plank Electrodiffusion Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High resolution crystallographic studies of α -hemolysin–phospholipid complexes define heptamer–lipid head group interactions: Implication for understanding protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hemolysins of *Staphylococcus aureus*—An Update on Their Biology, Role in Pathogenesis and as Targets for Anti-Virulence Therapy [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Hybrid pore formation by directed insertion of alpha hemolysin into solid-state nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Lipid Interactions in Simulations of the α -Hemolysin Ion-Channel-Forming Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arresting and releasing Staphylococcal alpha-hemolysin at intermediate stages of pore formation by engineered disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [alpha-hemolysin structure and function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172582#alpha-hemolysin-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com